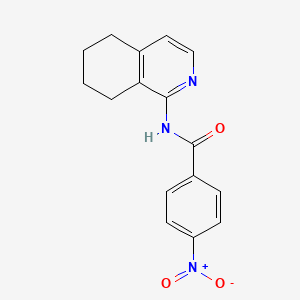

Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. The base structure consists of a benzamide moiety linked to a partially saturated isoquinoline ring. The parent hydrocarbon, isoquinoline, undergoes hydrogenation to form the 5,6,7,8-tetrahydroisoquinoline scaffold, where the nitrogen atom occupies the first position. The benzamide group attaches to this nitrogen via an amide bond, with a nitro substituent at the para position of the benzene ring.

The IUPAC name, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide , explicitly denotes these features. The molecular formula, C₁₆H₁₅N₃O₃ , corresponds to a molecular weight of 297.31 g/mol . Key identifiers include the CAS registry number 36918-77-1 and the synonym benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- .

Table 1: Molecular Identification Data

| Property | Value |

|---|---|

| IUPAC Name | 4-Nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide |

| CAS Number | 36918-77-1 |

| Molecular Formula | C₁₆H₁₅N₃O₃ |

| Molecular Weight | 297.31 g/mol |

| Synonyms | Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- |

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography remains the gold standard for resolving atomic-level structural details. Although direct crystallographic data for this specific compound is limited, analogous tetrahydroisoquinoline derivatives provide methodological insights. For instance, 5d , a related nitro-substituted tetrahydroisoquinoline, exhibits a coplanar nitro group with its attached aromatic ring, as revealed by an O4–N4–C15–C14 torsion angle of 179.27° . This near-perfect planarity suggests minimal steric hindrance and maximal conjugation between the nitro group and the aromatic system, a feature likely conserved in the title compound.

Predicted physicochemical properties for 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide include a density of 1.350±0.06 g/cm³ and a boiling point of 420.8±45.0 °C . The pKa of 10.86±0.20 indicates weak basicity, attributable to the tetrahydroisoquinoline nitrogen. Computational models, such as those derived from PubChem’s 3D conformer database, further suggest that the saturated bicyclic ring adopts a chair-like conformation, minimizing ring strain.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.350±0.06 g/cm³ |

| Boiling Point | 420.8±45.0 °C |

| pKa | 10.86±0.20 |

Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives

Structural analogs of this compound highlight the impact of substituent variation on molecular properties. For example, replacing the nitro group with an amino group yields 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide (CID 215951), which has a molecular weight of 267.33 g/mol . The amino derivative’s lower molecular weight and altered electronic profile contrast sharply with the nitro-containing compound, underscoring the nitro group’s role as a strong electron-withdrawing moiety.

Another derivative, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)benzamide , introduces a methyl group at the second position of the tetrahydroisoquinoline ring. This modification increases steric bulk near the nitrogen atom, potentially influencing intermolecular interactions in crystalline states. Such comparisons, accessible via the Cambridge Structural Database (CSD), which catalogs over 700,000 organic structures, facilitate trend analysis across the tetrahydroisoquinoline family.

Table 3: Structural Comparison of Tetrahydroisoquinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 4-Nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide | C₁₆H₁₅N₃O₃ | 297.31 | Nitro (para) |

| 4-Amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)benzamide | C₁₆H₁₇N₃O | 267.33 | Amino (para) |

| N-(1,2,3,4-Tetrahydro-2-methylisoquinolin-5-yl)benzamide | C₁₇H₁₈N₂O | 280.34 | Methyl (position 2) |

The nitro group’s electron-withdrawing nature not only alters electronic density but also enhances thermal stability, as evidenced by the higher predicted boiling point relative to the amino analog. These structural nuances underscore the importance of substituent selection in tuning physicochemical and electronic properties for targeted applications.

Properties

CAS No. |

36918-77-1 |

|---|---|

Molecular Formula |

C16H15N3O3 |

Molecular Weight |

297.31 g/mol |

IUPAC Name |

4-nitro-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide |

InChI |

InChI=1S/C16H15N3O3/c20-16(12-5-7-13(8-6-12)19(21)22)18-15-14-4-2-1-3-11(14)9-10-17-15/h5-10H,1-4H2,(H,17,18,20) |

InChI Key |

LWHMKTKJVCNHSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or P₂O₅. For example:

Nitration of Tetrahydroisoquinoline

Nitration is critical for introducing the nitro group at the 5-position:

-

Procedure : Trituration at room temperature for 20–30 minutes, followed by neutralization and column chromatography (n-hexane:EtOAc, 70:30).

-

Outcome : 7-Nitro-1,2,3,4-tetrahydroisoquinoline (yield: 85%).

Amide Bond Formation with 4-Nitrobenzoyl Chloride

Coupling the tetrahydroisoquinoline amine with 4-nitrobenzoyl chloride is the most direct route.

Schotten-Baumann Reaction

Coupling Reagent-Mediated Synthesis

Modern methods employ HATU or EDCl/HOBt for higher efficiency:

-

Procedure :

Alternative Routes and Modifications

Reductive Amination

For derivatives requiring alkylation:

Solid-Phase Synthesis

Used for high-throughput screening:

-

Resin : Wang resin-loaded 4-nitrobenzoic acid.

-

Coupling : HBTU/DIPEA in DMF, followed by cleavage with TFA.

Optimization and Challenges

Nitro Group Stability

The nitro group may reduce under harsh conditions (e.g., LiAlH₄). Mitigation strategies include:

Regioselectivity in Nitration

Para-nitration dominates due to the electron-withdrawing effect of the amide, but meta-byproducts can form. Purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) is essential.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | Aqueous base, 0–25°C | 70–75% | >90% | Industrial |

| HATU-mediated coupling | DCM/DMF, room temperature | 65–80% | >95% | Lab-scale |

| Reductive amination | NaBH₃CN, MeOH, 24h | 50–60% | 85–90% | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like selenium dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium hydride, potassium carbonate.

Oxidation: Selenium dioxide.

Major Products

Reduction: 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Isoquinoline derivatives.

Scientific Research Applications

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).

Biological Studies: The compound is used in biological assays to study its effects on cell cycle regulation and apoptosis.

Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: A reduced form with an amino group instead of a nitro group.

N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: Lacks the nitro group, providing a basis for comparison in terms of reactivity and biological activity.

Uniqueness

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a valuable compound for further research and development .

Biological Activity

Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- (CAS No. 36918-77-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available literature and research findings.

- Molecular Formula : C16H15N3O3

- Molecular Weight : 297.31 g/mol

- Structure : The compound features a benzamide structure with a nitro group and a tetrahydroisoquinoline moiety, which may contribute to its biological activity.

The biological activity of Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- has been linked to its role as an inhibitor of various enzymes involved in epigenetic regulation. Similar compounds have shown inhibition against DNA methyltransferases (DNMTs), which are critical in regulating gene expression through methylation processes.

Key Findings:

- Inhibition of DNMTs : Research indicates that derivatives of benzamide compounds can inhibit DNMT1 and DNMT3A, leading to the reactivation of silenced genes in cancer cells. This suggests potential applications in cancer therapy by reversing aberrant DNA methylation patterns .

- Cytotoxicity : In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects against leukemia cell lines, comparable to established chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Modifications on the benzamide structure influence the potency and selectivity of DNMT inhibition. For instance, the presence of certain substituents can enhance or diminish biological activity .

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| DNMT Inhibition | EC50 = 0.9 μM for hDNMT3A | |

| Cytotoxicity | Micromolar range against KG-1 cells | |

| Gene Reactivation | Reactivation of P16, MLH1, TIMP3 genes |

Case Study 1: Inhibition of DNA Methylation

A study evaluated the effects of various benzamide derivatives on DNA methylation in colon cancer cell lines. The most potent compound demonstrated significant inhibition of DNMT activity and reactivation of tumor suppressor genes, highlighting the therapeutic potential in epigenetic modulation .

Case Study 2: Antileukemic Activity

In another investigation, a series of benzamide derivatives were tested for their cytotoxic effects on leukemia cells. The results indicated that modifications to the benzamide structure could enhance selectivity for leukemia cells over normal cells, suggesting a promising avenue for targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes and characterization methods for Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-?

- Methodological Answer : The synthesis involves a two-step process: (1) Nitration of the benzamide core and (2) coupling with a tetrahydroisoquinoline moiety. Key techniques include:

- NMR Spectroscopy : Confirm regioselectivity of nitro group placement (e.g., H/C NMR for aromatic proton shifts) .

- HPLC-Purity Analysis : Ensure >95% purity, critical for biological assays .

- Mass Spectrometry : Validate molecular weight (theoretical: 297.31 g/mol) .

Table 1: Synthetic Optimization Parameters

| Parameter | Batch Reactor (Traditional) | Continuous Flow Reactor (Optimized) |

|---|---|---|

| Yield | 65-70% | 80-85% |

| Reaction Time | 12-24 hours | 2-4 hours |

| Scalability | Limited | High |

Q. How does the nitro group and tetrahydroisoquinoline moiety influence the compound’s enzyme inhibition properties?

- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent or non-covalent interactions with catalytic cysteine residues in kinases. The tetrahydroisoquinoline moiety provides rigidity, improving binding affinity to hydrophobic enzyme pockets. Techniques to validate this include:

- Molecular Docking : Simulate interactions with kinase active sites (e.g., CDK2 or Aurora kinases) .

- Enzyme Kinetics : Measure IC values using fluorescence-based kinase assays .

Q. What are the primary enzymatic targets of this compound in cancer research?

- Methodological Answer : Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, which regulate cell cycle progression. Key assays include:

- In Vitro Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity .

- Western Blotting : Assess downstream effects (e.g., phospho-Rb or histone H3 phosphorylation) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts in large-scale production?

- Methodological Answer : Implement continuous flow chemistry to enhance mixing efficiency and reduce side reactions (e.g., over-nitration). Critical parameters:

- Residence Time Control : Optimize to 30-60 minutes via flow rate adjustments .

- Catalyst Loading : Reduce Pd/C catalyst from 5% to 2% while maintaining >80% yield .

Q. How to resolve contradictions in reported IC50_{50}50 values across different kinase assays?

- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Standardize protocols:

- ATP Concentration : Use physiological levels (1 mM) vs. high ATP (10 mM) to assess competitive inhibition .

- Buffer Systems : Compare Tris-HCl (pH 7.5) vs. HEPES (pH 7.2) for ionic strength effects .

Table 2: IC Variability in Kinase X

| Assay Condition | IC (nM) |

|---|---|

| 1 mM ATP, pH 7.5 | 15 ± 2 |

| 10 mM ATP, pH 7.2 | 120 ± 15 |

Q. What structure-activity relationship (SAR) insights can guide further derivatization?

- Methodological Answer : Focus on modifying the tetrahydroisoquinoline ring and nitro positioning:

- Ring Saturation : Fully saturated rings (e.g., 5,6,7,8-tetrahydro) improve solubility but reduce potency .

- Nitro vs. Cyano Substitution : Nitro groups show 10-fold higher kinase inhibition compared to cyano analogs .

Table 3: SAR of Key Derivatives

| Derivative | Enzyme Inhibition (IC, nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 15 | 8.5 |

| Des-Nitro Analog | 150 | 22.1 |

| Tetrahydroisoquinoline-Oxide | 25 | 5.2 |

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer : Use orthotopic xenograft models for tumor penetration studies and LC-MS/MS for plasma/tissue quantification. Key considerations:

- Metabolic Stability : Assess hepatic clearance using human liver microsomes .

- Blood-Brain Barrier (BBB) Penetration : Measure logP values (optimal range: 2-3) .

Q. How to validate target engagement in cellular models?

- Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) :

- Lyse cells post-treatment, heat to 37–65°C, and quantify soluble target protein via Western blot .

- Correlate thermal stability shifts with compound concentration (e.g., ΔT ≥ 2°C indicates engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.